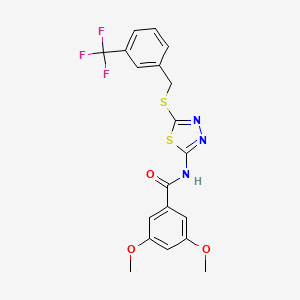

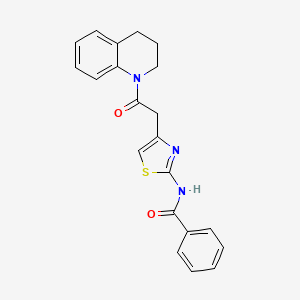

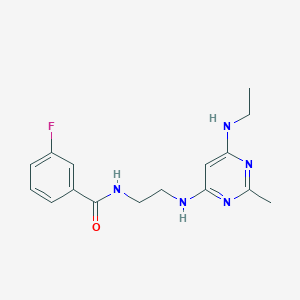

![molecular formula C21H20N2O3 B2819913 2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline CAS No. 332019-32-6](/img/structure/B2819913.png)

2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline (TMP-NPA) is a synthetic organic compound that has been used in scientific research for a number of applications. It is a member of the quinoline family and has a molecular weight of 266.3 g/mol. It is a pale yellow solid at room temperature and is soluble in water. TMP-NPA has been used in a wide range of laboratory experiments, including the synthesis of new organic compounds, the study of biochemical and physiological effects, and the investigation of drug mechanisms of action.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

One study discusses the reaction of 3-arylidenepropenoic acid derivatives with various amines, including triethylamine, leading to unexpected reductions and vinylogations. The study provides insights into the reaction mechanisms and the influence of different aryl substituents, solvents, and reaction conditions on the product yields, including the formation of dihydro and vinylogated derivatives. The research highlights the potential of such reactions in synthesizing novel compounds for further applications (Harisha et al., 2016).

Antitumor Activities

Another significant application of quinolinyl acrylate derivatives is in the field of cancer research. A study evaluated several quinolinyl acrylate derivatives against human prostate cancer cells in vitro and in vivo. The research found that these compounds exhibited inhibitory effects on cancer cell viability, adhesion, migration, and invasion, as well as on neoangiogenesis and MMP-9 activity. One compound, in particular, showed promising results in reducing tumor growth in PC-3 xenografts in nude mice, suggesting the therapeutic potential of quinolinyl acrylate derivatives in treating prostate cancer (Rodrigues et al., 2012).

Material Science and Drug Release

Research in material science has explored the synthesis and characterization of acrylate polymers based on triazine and quinoline derivatives for their antimicrobial activity and drug release behavior. One study synthesized a novel acrylate polymer from chalcone-based triazine and investigated its antibacterial activity and in vitro drug release properties. The polymer showed significant antimicrobial activity, particularly against Gram-negative bacteria, and exhibited controlled drug release behavior, highlighting its potential for biomedical applications (Uma et al., 2021).

Eigenschaften

IUPAC Name |

(E)-3-(4-nitrophenyl)-1-(2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-15-14-21(2,3)22(19-7-5-4-6-18(15)19)20(24)13-10-16-8-11-17(12-9-16)23(25)26/h4-14H,1-3H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMYAEKFTXPOQF-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

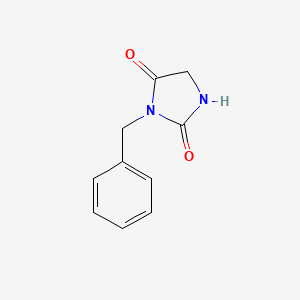

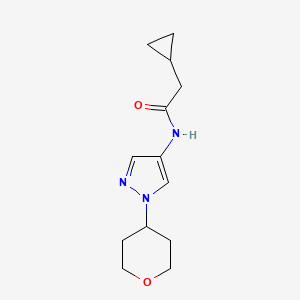

![1-(4-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2819840.png)

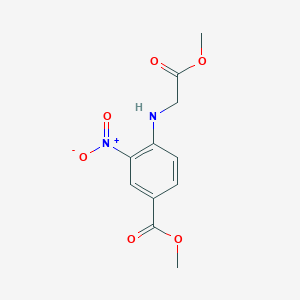

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2819843.png)

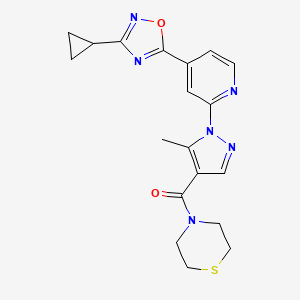

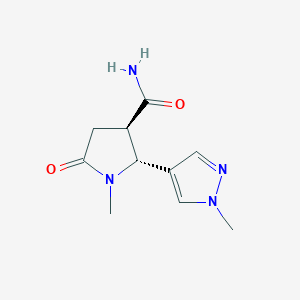

![N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)butanamide](/img/structure/B2819850.png)